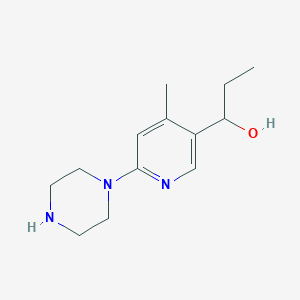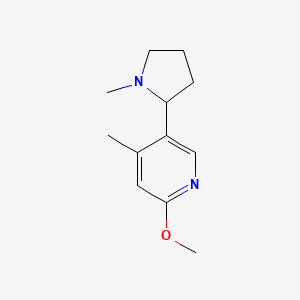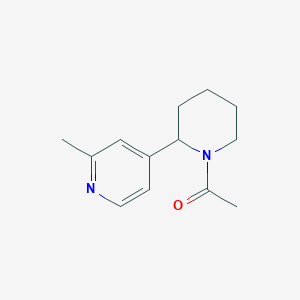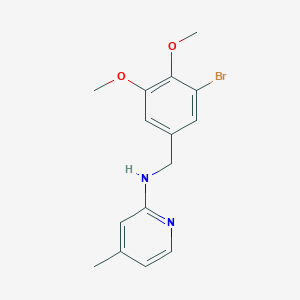![molecular formula C7H4Cl2N2O B11811472 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with chlorine atoms at the 5 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the chlorination of pyrrolo[2,3-c]pyridine. One common method includes reacting pyrrolo[2,3-c]pyridine with thionyl chloride in an appropriate solvent, followed by hydrogenation under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace the chlorine atoms.
Oxidation Reactions: It can undergo oxidation reactions to introduce hydroxyl or other functional groups.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alkoxides, and other nucleophiles, typically under basic conditions.
Oxidation: Reagents such as sodium hydroxide or hydrogen peroxide are commonly used.
Reduction: Hydrogenation reactions often employ catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-c]pyridine derivative .
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine, 5,7-dichloro-2,3-dimethyl-: This compound shares a similar core structure but has additional methyl groups at the 2 and 3 positions.
5,7-Dichloro-6-azaindole: Another closely related compound with a similar structure but different functional groups.
Uniqueness
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .
Eigenschaften
Molekularformel |
C7H4Cl2N2O |
|---|---|
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
5,7-dichloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-1-3-2-5(12)11-6(3)7(9)10-4/h1H,2H2,(H,11,12) |
InChI-Schlüssel |
VKOCHQXPJXNTHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=NC(=C2NC1=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2R)-piperidin-2-yl]benzonitrile](/img/structure/B11811400.png)











